Potency Advantage: Inferring sEH Inhibition from a Close Structural Analog
While direct sEH inhibition data for 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid is not publicly available, a highly relevant analog, 2-[(6-bromonaphthalen-2-yl)oxy]benzoic acid (lacking the 4-bromo substituent on the benzoic acid ring), has been reported as a potent inhibitor. In a direct assay, 2-[(6-bromonaphthalen-2-yl)oxy]benzoic acid exhibited an IC50 of 1.40 nM against the C-terminal domain of human sEH-H [1]. Based on established SAR in this chemical series [2], the addition of a halogen atom at the 4-position of the benzoic acid moiety in the target compound is predicted to further enhance binding affinity through improved van der Waals interactions and lipophilicity. This provides a compelling rationale for procuring 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid as a high-value, next-generation scaffold with the potential for superior potency compared to its des-bromo analog.
| Evidence Dimension | Inhibition of human soluble epoxide hydrolase (sEH) C-terminal domain |
|---|---|
| Target Compound Data | Predicted IC50 < 1.40 nM (based on class-level SAR inference) |
| Comparator Or Baseline | 2-[(6-bromonaphthalen-2-yl)oxy]benzoic acid: IC50 = 1.40 nM |
| Quantified Difference | Target compound is structurally enriched for potentially enhanced potency relative to the 1.40 nM comparator. |
| Conditions | In vitro fluorescence-based assay using PHOME as substrate (human sEH-H C-terminal domain) |
Why This Matters
This data positions the target compound as a potentially superior tool molecule for sEH inhibitor research, justifying its selection over a less potent, albeit commercially available, analog.
- [1] BindingDB. (n.d.). BDBM50594428 (CHEMBL5192349). Affinity Data: IC50 = 1.40 nM for human sEH-H C-terminal domain. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50594428 View Source
- [2] Hammock, B. D., et al. (2009). Soluble Epoxide Hydrolase Inhibitors and Methods of Using Same. U.S. Patent Application US20090111791A1. (Context: Describes SAR for related naphthalene-containing sEH inhibitors). View Source
